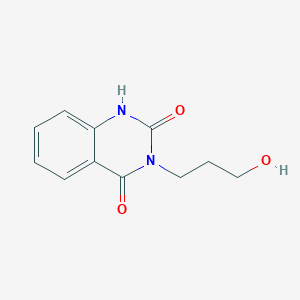

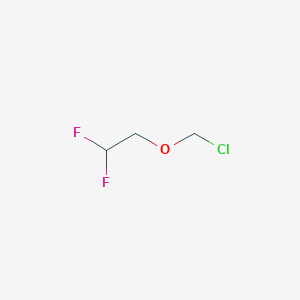

![molecular formula C8H13ClF3N3 B2652855 3-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride CAS No. 2375274-77-2](/img/structure/B2652855.png)

3-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride, also known as TFMDP, is a chemical compound. It has the IUPAC name 3- (3- (trifluoromethyl)-3H-diazirin-3-yl)piperidine hydrochloride . The CAS Number is 2230798-45-3 .

Molecular Structure Analysis

The Inchi Code for 3-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride is 1S/C7H10F3N3.ClH/c8-7(9,10)6(12-13-6)5-2-1-3-11-4-5;/h5,11H,1-4H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

The molecular weight of 3-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride is 229.63 . The compound is stored at a temperature of 4 degrees Celsius . It appears as an oil .Applications De Recherche Scientifique

Photoaffinity Labeling

The trifluoromethylphenyl diazirine (TPD) group, which is a part of the compound, is widely used in photoaffinity labeling studies . Photoaffinity labeling is a technique used in biochemistry that introduces a photoreactive group into a molecule of interest, which can then be covalently linked to a binding partner through UV light exposure .

Use in Click Chemistry

The TPDYNE group (TPD with an additional alkyne substituent on the phenyl ring) enables the use of click chemistry in conjunction with photoaffinity labeling . Click chemistry is a type of chemical synthesis characterized by its efficiency, wide applicability, and the clean and reliable nature of its reactions .

Synthesis of Photoreactive Compounds

The compound can be used in the synthesis of new photoreactive compounds . Photoreactive compounds are molecules that undergo a chemical reaction when exposed to light, making them useful in a variety of scientific applications .

Fluorescence Studies

A coumarin-fused diazirine photolabeling agent exhibited dramatic enhancement in fluorescence after cross-linking with the target protein . This suggests that the compound could potentially be used in fluorescence studies .

Biological Target Modification

When appended to a ligand or pharmacophore through its hydroxyl linker, this building block allows for UV light-induced covalent modification of a biological target . This could potentially be used for downstream applications via the alkyne tag .

Ligand-Biomolecule Interaction Analysis

Photoreactive compound contained two photophores is one of the attractive tools for comprehensive analysis of ligand-biomolecule interactions by photoaffinity labeling . This suggests that the compound could be used to study interactions between low molecular weight bioactive compounds and biomolecules .

Safety and Hazards

The compound has several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and others .

Propriétés

IUPAC Name |

3-[[3-(trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3N3.ClH/c9-8(10,11)7(13-14-7)4-6-2-1-3-12-5-6;/h6,12H,1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNLYHTZVQSEDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2(N=N2)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

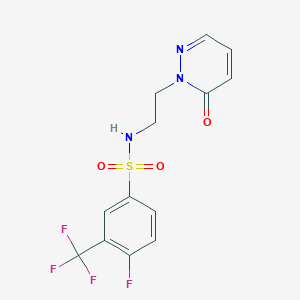

![7-bromo-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2652776.png)

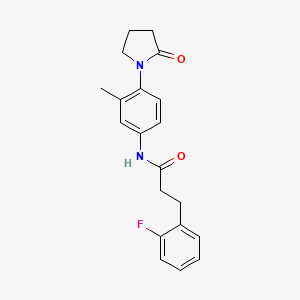

![Rac-2-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid](/img/structure/B2652777.png)

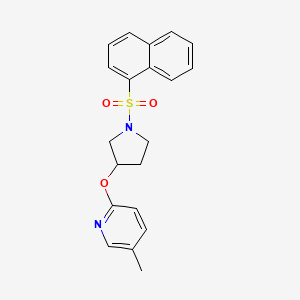

![3-amino-N-(3-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2652778.png)

![4-Amino-N-[2-(dimethylamino)ethyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2652791.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2652794.png)

![3-chloro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2652795.png)